2-Acetyl-2-methyl-1-phenylhydrazine
Description
2-Acetyl-2-methyl-1-phenylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159110. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound can participate in transition-metal-catalyzed c–h activation/annulation sequences . This process is a favorable tool to construct functionalized indazole derivatives .
Biochemical Pathways
The compound’s involvement in C–H activation/annulation sequences suggests it may influence pathways related to the synthesis of indazole derivatives .
Result of Action
Its role in the synthesis of indazole derivatives suggests it may have potential applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
2-Acetyl-2-methyl-1-phenylhydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various chemical reactions . The compound is known to react with oxyhaemoglobin to form free radicals, which can induce haemolytic anaemia . Additionally, this compound is involved in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce haemolytic anaemia by reacting with oxyhaemoglobin to form free radicals . This reaction leads to the destruction of red blood cells, which can have significant effects on cellular metabolism and gene expression. The compound also influences cell signaling pathways, particularly those involved in oxidative stress and free radical formation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aldehydes and ketones to form hydrazones . This reaction is facilitated by the nucleophilic addition of the hydrazine group to the carbonyl group of the aldehyde or ketone. The resulting hydrazone can undergo further reactions, such as the Wolff-Kishner reduction, to form alkanes . Additionally, the compound’s interaction with oxyhaemoglobin leads to the formation of free radicals, which can cause oxidative damage to cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade over time when exposed to strong oxidizing agents . Long-term exposure to this compound has been shown to cause haemolytic anaemia in experimental animal models . The stability and degradation of the compound can influence its long-term effects on cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce haemolytic anaemia without causing significant toxicity . At higher doses, this compound can cause severe oxidative damage to cells and tissues, leading to adverse effects such as organ damage and increased mortality . The threshold effects and toxic effects of the compound are important considerations in its use in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aldehydes and ketones . The compound can undergo oxidation, reduction, and hydrolysis reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic reactions can influence the compound’s pharmacological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various tissues, where it can accumulate and exert its effects. The localization and accumulation of this compound can influence its activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles within cells, where it can exert its effects on cellular processes . Post-translational modifications and targeting signals can also influence the subcellular localization and activity of this compound.
Properties
IUPAC Name |
N-methyl-N'-phenylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11(2)10-9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMBCQGKRXQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191925 | |
Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38604-70-5 | |
Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038604705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159110 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N'-phenylacetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-N-ACETYL-N'-PHENYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX966O083 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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